

# The Development of QLT091001: A Synthetic Retinoid for Inherited Retinal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |
|----------------------|-------------------|-----------|--|--|
| Compound Name:       | Zuretinol Acetate |           |  |  |
| Cat. No.:            | B018764           | Get Quote |  |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

QLT091001, a synthetic 9-cis-retinyl acetate, has emerged as a promising therapeutic agent for individuals afflicted with Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) stemming from mutations in the RPE65 or LRAT genes. These genetic defects disrupt the visual cycle, leading to a deficiency in 11-cis-retinal, a crucial component for vision. QLT091001 acts as a replacement for this vital molecule, bypassing the enzymatic block and restoring the potential for light sensitivity. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of QLT091001, with a focus on the experimental methodologies and quantitative data from preclinical and clinical investigations.

# Introduction: The Unmet Need in Inherited Retinal Dystrophies

Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) are a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and often blindness.[1] A subset of these conditions is caused by mutations in genes essential for the visual cycle, a complex biochemical pathway responsible for regenerating the light-sensitive molecule 11-cis-retinal.[2] Mutations in the RPE65 and LRAT genes, in particular, lead to a deficiency in 11-cis-retinal, causing profound visual impairment from a young age.[1]



## **Discovery and Development Timeline**

The journey of QLT091001 from a laboratory concept to a clinical candidate has been marked by strategic collaborations and key regulatory milestones.

## Foundational & Exploratory

Check Availability & Pricing

| Date          | Milestone                                             | Description                                                                                                                                                                      |
|---------------|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| March 2004    | Formation of Retinagenix, LLC                         | Spun out from the University of Washington by specialists in retinal disease to advance a synthetic retinoid program.[3]                                                         |
| April 2006    | QLT Inc. and Retinagenix LLC<br>Collaboration         | QLT Inc. entered into a co-<br>development and licensing<br>agreement with Retinagenix to<br>develop synthetic retinoid<br>products for degenerative<br>retinal diseases.[3][4]  |
| December 2010 | Orphan Drug Designation<br>(FDA)                      | The U.S. Food and Drug Administration (FDA) granted orphan drug designation to QLT091001 for the treatment of Leber Congenital Amaurosis.[5]                                     |
| February 2011 | Positive Opinion for Orphan<br>Drug Designation (EMA) | The European Medicines Agency's (EMA) Committee for Orphan Medicinal Products (COMP) issued a positive opinion for orphan drug designation for QLT091001 for both LCA and RP.[6] |



| May 2011       | U.S. Patent Issued                                    | The United States Patent and Trademark Office issued U.S. Patent No. 7,951,841, covering the use of QLT091001 for treating diseases associated with 11-cis-retinal deficiency. The patent is owned by the University of Washington and exclusively sub-licensed to QLT through their agreement with Retinagenix.[7] |
|----------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| July 2011      | Investigational New Drug (IND)<br>Application Cleared | The FDA cleared QLT's IND application, allowing for the initiation of clinical trials in the United States.[8]                                                                                                                                                                                                      |
| September 2011 | Fast Track Designation (FDA)                          | The FDA granted Fast Track designation to QLT091001 for the treatment of LCA and autosomal recessive RP due to LRAT and RPE65 mutations.                                                                                                                                                                            |

# Mechanism of Action: Bypassing the Blockade in the Visual Cycle

The visual cycle is a critical process for regenerating 11-cis-retinal, the chromophore that binds to opsin to form rhodopsin, the light-sensitive pigment in photoreceptor cells. In individuals with mutations in RPE65 or LRAT, this cycle is disrupted, leading to an accumulation of all-transretinyl esters and a deficiency of 11-cis-retinal.

QLT091001, being a synthetic analog of 11-cis-retinal, circumvents this enzymatic blockade. When administered, 9-cis-retinyl acetate is converted to 9-cis-retinal, which can then bind to opsin to form iso-rhodopsin, a functional photopigment that can initiate the phototransduction cascade, thereby restoring light sensitivity.





Mechanism of Action of QLT091001 in the Visual Cycle

Click to download full resolution via product page

Caption: The visual cycle and the bypassing mechanism of QLT091001.



### **Preclinical Studies**

Preclinical evaluation of QLT091001 in animal models of LCA and RP provided the foundational evidence for its therapeutic potential.

## **Animal Models and Efficacy**

Studies in Rpe65-/- and Lrat-/- mouse models, which mimic the human disease by exhibiting a block in the visual cycle, demonstrated that oral administration of QLT091001 could restore retinal function.[9]

| Parameter                             | Vehicle Control                   | QLT091001 (1-12.5<br>mg/kg daily for 2<br>weeks) | QLT091001 (1 and 4 mg/kg intermittent)           |
|---------------------------------------|-----------------------------------|--------------------------------------------------|--------------------------------------------------|
| Electroretinography<br>(ERG) Response | Deterioration of retinal function | Remarkable<br>improvement in retinal<br>function | Dose-dependent improvement of retinal function   |
| Retinal Morphology                    | Progressive<br>degeneration       | Improvement in retinal morphology                | Dose-dependent improvement of retinal morphology |

Table adapted from preclinical studies in Rpe65-/- mice.[9]

## **Clinical Development**

The clinical development of QLT091001 has focused on safety and proof-of-concept in patients with LCA and RP due to RPE65 or LRAT mutations.

### **Phase 1b Clinical Trials**

Open-label, multi-center Phase 1b clinical trials (NCT01014052, NCT01543906) were conducted to evaluate the safety and efficacy of oral QLT091001.[10][11]

#### Study Design:

• Population: Patients with LCA or RP due to confirmed biallelic mutations in RPE65 or LRAT.



- Intervention: Once-daily oral dose of QLT091001 (typically 40 mg/m²) for 7 consecutive days.
   [10]
- Primary Outcome Measures: Safety and tolerability, changes in Goldmann Visual Fields (GVF), and Best-Corrected Visual Acuity (BCVA).[12]

## **Efficacy Results**

Clinically meaningful improvements in visual function were observed in a significant portion of treated patients.

| Efficacy Endpoint                | Patient Population              | Responder Definition           | Percentage of Responders |
|----------------------------------|---------------------------------|--------------------------------|--------------------------|
| Functional Retinal<br>Area (GVF) | RP (n=18)                       | ≥20% increase from baseline    | 44%                      |
| RP (n=18)                        | ≥40% increase from baseline     | 22%                            |                          |
| Visual Acuity (BCVA)             | RP (n=18)                       | ≥5 ETDRS letter score increase | 67%                      |
| RP (n=18)                        | ≥10 ETDRS letter score increase | 28%                            |                          |

Data from a Phase 1b study in patients with RPE65- or LRAT-related retinitis pigmentosa.[13] [14]

## **Safety and Tolerability**

QLT091001 was generally well-tolerated. Treatment-related adverse events were consistent with the retinoid class of drugs and were typically transient.

Common Adverse Events:

- Headache
- Photophobia



- Nausea
- Vomiting
- Transient elevations in triglycerides and liver enzymes[13]

One serious adverse event of pseudotumor cerebri (intracranial hypertension), a known class effect of retinoids, was reported and resolved.[12]

# **Experimental Protocols Synthesis of 9-cis-Retinyl Acetate**

The active pharmaceutical ingredient of QLT091001, 9-cis-retinyl acetate, is synthesized from all-trans-retinyl acetate through a process of catalytic palladium isomerization and alkaline hydrolysis to form 9-cis-retinol, followed by acetylation.[9] The resulting mixture is purified to yield the final product.[15]

# High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis

Objective: To quantify retinoid levels in ocular tissues.

#### Protocol:

- Sample Preparation: Dissected eye tissues are homogenized.
- Extraction: Retinoids are extracted from the homogenate using a solvent system (e.g., isopropanol and hexane).
- Analysis: The extracted retinoids are separated and quantified using a normal-phase HPLC system equipped with a UV detector and a flow scintillation analyzer for radiolabeled compounds.[2] The mobile phase composition and gradient are optimized to resolve different retinoid isomers.

## Full-Field Electroretinography (ERG)

Objective: To assess global retinal function.







#### Protocol:

- Patient Preparation: Pupils are dilated, and the patient is dark-adapted for a standardized period.
- Electrode Placement: A corneal electrode is placed on the eye, with reference and ground electrodes on the skin.
- Stimulation: A series of light flashes of varying intensity and color are presented to the eye to elicit scotopic (rod-mediated) and photopic (cone-mediated) responses.
- Recording: The electrical responses of the retina (a-wave and b-wave) are recorded and amplified.
- Analysis: The amplitude and implicit time of the ERG waveforms are measured and compared to normative data. The protocol generally adheres to the standards set by the International Society for Clinical Electrophysiology of Vision (ISCEV).[13]





Click to download full resolution via product page

Caption: A simplified workflow for full-field electroretinography.

# Spectral-Domain Optical Coherence Tomography (SD-OCT)

Objective: To visualize and quantify the layered structure of the retina, particularly the photoreceptor outer segment (OS) length.

Protocol:



- Image Acquisition: High-resolution cross-sectional images of the retina are obtained using an SD-OCT device. Multiple scans may be averaged to improve the signal-to-noise ratio.[16]
- Image Segmentation: The boundaries of the different retinal layers, including the inner segment/outer segment (IS/OS) junction (also known as the ellipsoid zone) and the retinal pigment epithelium (RPE), are manually or automatically segmented.[17]
- Quantification: The thickness of the outer segment layer is measured as the distance between the IS/OS junction and the RPE. This measurement can be a predictor of treatment response.[13][14]

### Goldmann Visual Field (GVF) Testing

Objective: To map the full extent of a patient's peripheral and central vision.

#### Protocol:

- Patient Setup: The patient is seated at a calibrated perimeter with one eye patched.
- Kinetic Perimetry: A light stimulus of a specific size and intensity is moved from the periphery towards the center of the visual field.
- Patient Response: The patient indicates when they first see the stimulus.
- Mapping: The points at which the stimulus is detected are plotted to create an isopter, which
  represents the boundary of the visual field for that specific stimulus. This is repeated for
  different stimulus sizes and intensities to create a comprehensive map of the visual field.

## Functional Magnetic Resonance Imaging (fMRI) of the Visual Cortex

Objective: To measure the metabolic response in the visual cortex to visual stimuli.

#### Protocol:

• Stimulus Presentation: The patient is presented with visual stimuli (e.g., patterned, moving targets of varying contrast) while in the MRI scanner.



- Image Acquisition: Blood-oxygen-level-dependent (BOLD) signals are acquired from the visual cortex.
- Data Analysis: Statistical analysis is performed to identify brain regions that show a significant increase in BOLD signal in response to the visual stimuli, indicating neural activation.[13]

### Conclusion

QLT091001 represents a significant advancement in the pharmacological treatment of inherited retinal diseases caused by defects in the visual cycle. By providing a synthetic form of the essential 11-cis-retinal, it offers the potential to restore visual function in patients with LCA and RP due to RPE65 and LRAT mutations. The comprehensive preclinical and clinical data gathered to date support its continued development. The detailed experimental protocols outlined in this guide provide a framework for the ongoing and future evaluation of this and similar therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. QLT, Retinagenix To Collaborate On Synthetic Retinoid Program + | Bioworld | BioWorld [bioworld.com]
- 4. QLT Inc. Announces Co-Development And Licensing Agreement With Retinagenix For Early Stage Ocular Synthetic Retinoid Program - BioSpace [biospace.com]
- 5. QLT Receives Orphan Drug Designation for QLT091001 to Treat [globenewswire.com]
- 6. QLT Inc. Receives Positive Opinions for Orphan Drug Designation by the European Medicines Agency for QLT091001 to Treat Two Hereditary Blindness Diseases - BioSpace [biospace.com]



- 7. firstwordpharma.com [firstwordpharma.com]
- 8. QLT Receives Fast Track Designations for QLT091001 to Treat [globenewswire.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Safety and Proof-of-Concept Study of Oral QLT091001 in Retinitis Pigmentosa Due to Inherited Deficiencies of Retinal Pigment Epithelial 65 Protein (RPE65) or Lecithin:Retinol Acyltransferase (LRAT) PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and Proof-of-Concept Study of Oral QLT091001 in Retinitis Pigmentosa Due to Inherited Deficiencies of Retinal Pigment Epithelial 65 Protein (RPE65) or Lecithin:Retinol Acyltransferase (LRAT) PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 9-cis-Retinyl Acetate. [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Spectral-Domain Optical Coherence Tomography Measures of Outer Segment Layer Progression in Patients With X-Linked Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Development of QLT091001: A Synthetic Retinoid for Inherited Retinal Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018764#discovery-and-development-history-ofqlt091001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com